1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride
Overview
Description
1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H13ClFNO. It is a colorless, crystalline solid that is odorless and has low water solubility. This compound has gained attention in scientific research due to its versatile applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Preparation Methods
The synthesis of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride can be achieved through a two-step method. The first step involves the reaction of 4-methoxybenzaldehyde with 3-fluoropropionaldehyde in the presence of piperidine, forming 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine. In the second step, hydrochloric acid is added to the reaction mixture to form the hydrochloride salt. This method is simple, efficient, and cost-effective, making it a popular choice for industrial production.
Chemical Reactions Analysis
1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride has a wide range of scientific research applications:
Medicinal Chemistry:
Biochemistry: This compound is studied for its interactions with biological molecules and its effects on biochemical pathways.
Pharmacology: Research focuses on its potential therapeutic effects and its mechanism of action in the body.
Industry: It is used as an intermediate in the production of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at various receptors, influencing neurotransmitter release and signal transduction. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride: This compound has a similar structure but with a methyl group instead of a methoxy group.
1-(4-Methoxyphenyl)ethan-1-amine hydrochloride: This compound lacks the fluorine substituent, which can affect its chemical properties and reactivity.
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(11)7-3-4-9(12-2)8(10)5-7;/h3-6H,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQJXEXCMWBMQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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